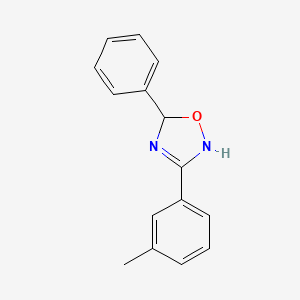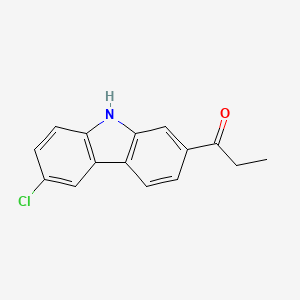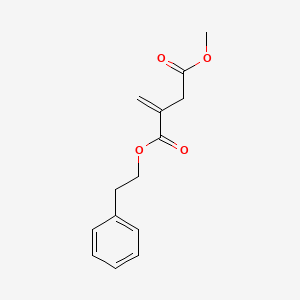
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate typically involves the reaction of phenylacetic acid with isovaleric acid in the presence of a thorium dioxide catalyst at high temperatures (450-470°C) . This method ensures the formation of the desired ester through a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring interacts with electrophiles, leading to the formation of various intermediates and products . These interactions can influence biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
- Benzyl isobutyl ketone
- Isobutyl benzyl ketone
- Benzyl 2-methylpropyl ketone
Comparison: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is unique due to its specific structural arrangement, which includes both a phenylethyl group and a methylidene butanedioate moiety. This combination imparts distinct chemical and physical properties, making it different from other similar compounds that may lack one or more of these functional groups.
Propriétés
Numéro CAS |
112096-00-1 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
4-O-methyl 1-O-(2-phenylethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C14H16O4/c1-11(10-13(15)17-2)14(16)18-9-8-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 |
Clé InChI |
UOKLOVWXMRJHNQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=C)C(=O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



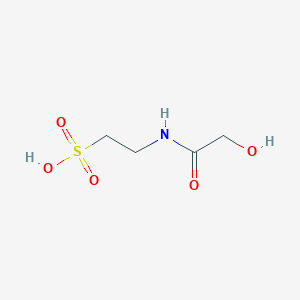

![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)

![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
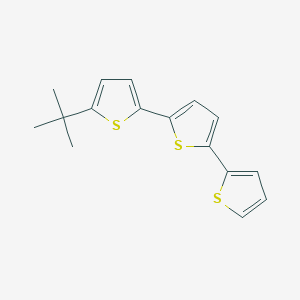


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
